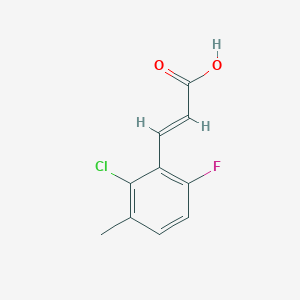

2-Chloro-6-fluoro-3-methylcinnamic acid

Description

Significance of Substituted Aromatic Carboxylic Acids in Organic Chemistry Research

Substituted aromatic carboxylic acids are a cornerstone of modern organic chemistry, serving as versatile building blocks for the synthesis of a vast array of complex molecules. researchgate.netbritannica.com Their significance stems from the dual reactivity of the aromatic ring and the carboxyl group (-COOH). britannica.com The carboxyl functional group imparts acidic properties and can be converted into a wide range of other functional groups, making these compounds valuable intermediates in multi-step syntheses. researchgate.netnumberanalytics.com

Furthermore, the substituents on the aromatic ring profoundly influence the molecule's chemical and physical properties, including its acidity, solubility, and reactivity in electrophilic substitution reactions. britannica.com This tunability allows chemists to fine-tune molecules for specific applications. In medicinal chemistry, the carboxylic acid group is a crucial component in over 450 marketed drugs, as it can form strong hydrogen bonds and electrostatic interactions with biological targets like enzymes and receptors. researchgate.netacs.org This functionality is pivotal in the design of pharmaceuticals, agrochemicals, and advanced polymers. researchgate.net

The Cinnamic Acid Scaffold as a Foundation for Advanced Molecular Design and Materials Science Studies

The cinnamic acid structure, characterized by a phenyl ring attached to an acrylic acid moiety, is a highly valued "scaffold" in chemical research. researchgate.netnih.gov This framework is prevalent in nature, forming the basis for numerous natural products, and its synthetic derivatives are explored for a wide range of applications. nih.gov The versatility of the cinnamic acid scaffold is due to its multiple reactive sites: the carboxylic acid group, the aromatic ring, and the conjugated double bond. researchgate.net

In drug discovery, this scaffold is a frequent starting point for developing new therapeutic agents with diverse pharmacological activities, including antimicrobial, anticancer, antioxidant, and neuroprotective properties. researchgate.netnih.gov Researchers modify the core structure by adding various substituents to enhance efficacy and selectivity. researchgate.net In materials science, cinnamic acid and its derivatives are recognized as promising building blocks for advanced polymers such as polyesters and polyamides. rsc.orgresearchgate.net The presence of the double bond allows for photoreactive properties, which are useful in creating materials for drug delivery systems and shape-memory applications. rsc.orgresearchgate.net

Research Context of 2-Chloro-6-fluoro-3-methylcinnamic Acid within Halogenated and Methylated Cinnamic Acid Derivative Studies

While direct and extensive research on this compound is not widely published, its chemical structure places it within the well-studied categories of halogenated and methylated cinnamic acid derivatives. The introduction of halogen atoms (like chlorine and fluorine) and methyl groups onto the cinnamic acid scaffold is a common strategy to modulate the compound's physicochemical and biological properties. nih.govnih.gov

Halogenation, for instance, can significantly alter a molecule's lipophilicity, electronic properties, and metabolic stability. nih.govsigmaaldrich.com Studies on various halogenated cinnamic acids have shown that the type, number, and position of halogen substituents can affect biological activity. nih.gov For example, the position of a chloro-substituent on the phenyl ring has been shown to influence antibacterial efficacy. nih.gov The presence of fluorine, in particular, is a widely used tactic in medicinal chemistry to enhance binding affinity and improve pharmacokinetic profiles.

Similarly, methylation of the aromatic ring can impact the molecule's conformation and interaction with biological targets. Research on methylated cinnamic acid derivatives explores their potential in various therapeutic areas. nih.gov Therefore, this compound represents a specific combination of these influential substituents. Research into this compound would likely investigate the synergistic or unique effects of having a chloro, fluoro, and methyl group at the 2, 6, and 3 positions, respectively, aiming to create a novel derivative with potentially enhanced or specific activities compared to simpler substituted cinnamic acids.

Chemical Compound Data

Interactive Table: Properties of this compound

| Property | Value |

| Molecular Formula | C10H8ClFO2 |

| Molecular Weight | 214.62 g/mol |

| IUPAC Name | (E)-3-(2-chloro-6-fluoro-3-methylphenyl)prop-2-enoic acid |

| Canonical SMILES | CC1=C(C(=CC=C1)Cl)F)/C=C/C(=O)O |

| Structure | A cinnamic acid with chloro, fluoro, and methyl groups substituted on the phenyl ring. |

Structure

3D Structure

Properties

CAS No. |

261762-89-4 |

|---|---|

Molecular Formula |

C10H8ClFO2 |

Molecular Weight |

214.62 g/mol |

IUPAC Name |

3-(2-chloro-6-fluoro-3-methylphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C10H8ClFO2/c1-6-2-4-8(12)7(10(6)11)3-5-9(13)14/h2-5H,1H3,(H,13,14) |

InChI Key |

XURAOUQFLKLYBV-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C=C1)F)C=CC(=O)O)Cl |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C=CC(=O)O)Cl |

solubility |

not available |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Chloro 6 Fluoro 3 Methylcinnamic Acid

Retrosynthetic Analysis of 2-Chloro-6-fluoro-3-methylcinnamic Acid

A retrosynthetic analysis of this compound suggests that the primary disconnection can be made at the alkene C=C double bond. This leads to two key synthons: the substituted aromatic aldehyde, 2-chloro-6-fluoro-3-methylbenzaldehyde (B9777), and a two-carbon unit that will form the carboxylic acid moiety. This approach simplifies the complex target molecule into more readily available or synthesizable precursors.

The formation of the alkene is a critical step, and several olefination reactions can be considered. The Horner-Wadsworth-Emmons (HWE) reaction or the Wittig reaction are powerful methods for creating carbon-carbon double bonds with high stereocontrol, typically favoring the formation of the thermodynamically more stable (E)-isomer, which is characteristic of naturally occurring cinnamic acids. researchgate.net

The synthesis of the required aldehyde precursor, 2-chloro-6-fluoro-3-methylbenzaldehyde, is in itself a multi-step process. smolecule.comchemicalbook.com A logical starting point for this fragment is a simpler, commercially available substituted toluene (B28343). The strategic introduction of the chloro, fluoro, and formyl groups onto the 3-methyltoluene (m-xylene) core requires careful consideration of the directing effects of the existing substituents at each stage of the synthesis.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnect C=C bond: Leads to 2-chloro-6-fluoro-3-methylbenzaldehyde and a phosphonate (B1237965) ylide (for HWE) or phosphonium (B103445) ylide (for Wittig).

Disconnect C-CHO bond: The aldehyde can be formed from the corresponding benzyl (B1604629) halide or by oxidation of the methyl group of a suitable toluene derivative.

Disconnect C-Halogen bonds: The chloro and fluoro groups can be introduced via electrophilic aromatic substitution reactions. The order of these additions is critical to ensure the desired regiochemistry.

This analysis provides a strategic roadmap for the forward synthesis, highlighting the key transformations and potential challenges in achieving the desired substitution pattern.

Targeted Synthesis via Multi-Step Organic Transformations

The forward synthesis of this compound involves a sequence of carefully controlled reactions to build the molecule from simpler starting materials, as guided by the retrosynthetic analysis.

Achieving the correct 2-chloro-6-fluoro substitution pattern on the 3-methyl aromatic ring is a significant challenge due to the competing directing effects of the substituents. The synthesis of the key intermediate, 2-chloro-6-fluorotoluene, is a crucial first step. wikipedia.orgpatsnap.comgoogle.com

One potential route starts with 2-fluoro-3-methylphenol. The hydroxyl group is a strong ortho-, para-director, facilitating chlorination at the adjacent ortho position (C6). Subsequent removal of the hydroxyl group would yield the desired 2-chloro-6-fluorotoluene. Enzymatic halogenation using flavin-dependent halogenases can also offer high regioselectivity, potentially overriding standard electronic directing effects to achieve halogenation at electronically unfavored positions. researchgate.net

Alternatively, direct halogenation of a pre-existing toluene derivative can be employed. For example, the synthesis of 2-chloro-6-fluorobenzaldehyde (B137617) often starts from 2-chloro-6-fluorotoluene, which is then oxidized. wikipedia.orgpatsnap.comgoogle.com The regioselectivity of these halogenation reactions is paramount and often requires specialized reagents or catalysts to control the outcome.

| Reaction | Starting Material | Reagent | Product | Key Consideration |

| Chlorination | 2-Fluoro-3-methylphenol | Cl₂ or NCS | 6-Chloro-2-fluoro-3-methylphenol | Regiocontrol by -OH group |

| Fluorination | 2-Chloro-6-aminotoluene | Diazotization then HF | 2-Chloro-6-fluorotoluene | Balz–Schiemann reaction |

| Oxidation | 2-Chloro-6-fluorotoluene | Chromyl chloride | 2-Chloro-6-fluorobenzaldehyde | Side-chain oxidation |

This table presents plausible halogenation and oxidation strategies based on established organic chemistry principles for synthesizing the key aldehyde intermediate.

With the 2-chloro-6-fluoro-3-methylbenzaldehyde intermediate in hand, the next critical step is the formation of the α,β-unsaturated carboxylic acid moiety. The Horner-Wadsworth-Emmons (HWE) reaction is a highly effective and widely used method for this transformation, offering excellent stereoselectivity for the (E)-alkene isomer. researchgate.netorganic-chemistry.orgthieme-connect.com

The HWE reaction involves the condensation of the aldehyde with a stabilized phosphonate ylide, typically derived from a trialkyl phosphonoacetate. The use of specific bases and reaction conditions can further enhance the stereoselectivity. organic-chemistry.orgthieme-connect.com This method is superior to older techniques like the Perkin reaction, which often require harsh conditions and produce mixtures of stereoisomers. organic-chemistry.org

Reaction Scheme: Horner-Wadsworth-Emmons Reaction

Where Ar = 2-chloro-6-fluoro-3-methylphenyl

The Wittig reaction is another classic method for olefination, but the HWE reaction is generally preferred for the synthesis of (E)-α,β-unsaturated esters due to the easier removal of the water-soluble phosphate (B84403) byproduct.

| Reaction Type | Key Reagents | Typical Selectivity | Advantages |

| Horner-Wadsworth-Emmons | Aldehyde, Trialkyl phosphonoacetate, Base (e.g., NaH, DBU) | High (E)-selectivity | Mild conditions, high yields, easy byproduct removal. researchgate.netorganic-chemistry.org |

| Wittig Reaction | Aldehyde, Phosphonium ylide | Dependent on ylide stability (stabilized ylides give E-alkenes) | Broad substrate scope |

This table compares common stereoselective alkene formation methods applicable to the synthesis of the target compound.

In the context of synthesizing this compound, it is often more strategic to begin with a commercially available methylated precursor, such as a derivative of m-cresol (B1676322) or 3-methylaniline, rather than introducing the methyl group onto a pre-halogenated ring. This approach avoids potential issues with regioselectivity and the harsh conditions often associated with Friedel-Crafts alkylation, which could be incompatible with the existing halogen substituents.

Should a methylation step be necessary, for example, starting from a 2-chloro-6-fluorophenol (B1225318) derivative, the methyl group could be introduced via the Williamson ether synthesis to form a methyl ether, followed by a rearrangement reaction. However, this adds complexity to the synthetic route. Therefore, incorporating the methyl group from the initial starting material is the more efficient strategy.

Palladium-catalyzed cross-coupling reactions offer powerful and versatile alternatives for constructing the cinnamic acid framework. ajol.infoajol.info The Mizoroki-Heck reaction, for instance, can directly couple an aryl halide with an acrylate (B77674) ester. ajol.infoajol.info

In a potential synthesis of the target molecule, 1-bromo-2-chloro-6-fluoro-3-methylbenzene could be coupled with ethyl acrylate in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base to form the corresponding cinnamate (B1238496) ester. This approach is highly efficient and tolerant of a wide range of functional groups. asianpubs.orgconsensus.app

Another advanced method is the palladium-catalyzed alkoxycarbonylation of an alkyne. nih.gov This would involve the synthesis of 1-(ethynyl)-2-chloro-6-fluoro-3-methylbenzene, which could then undergo a three-component reaction with carbon monoxide and an alcohol in the presence of a palladium catalyst to stereoselectively form the cinnamate ester. nih.gov

| Palladium-Catalyzed Reaction | Aryl Substrate | Coupling Partner | Catalyst System | Product |

| Mizoroki-Heck Reaction | 1-Bromo-2-chloro-6-fluoro-3-methylbenzene | Ethyl acrylate | Pd(OAc)₂, PPh₃, Base | Ethyl 2-chloro-6-fluoro-3-methylcinnamate |

| Suzuki Coupling | 1-Bromo-2-chloro-6-fluoro-3-methylbenzene | Potassium vinylboronate | Pd(PPh₃)₄, Base | 1-(vinyl)-2-chloro-6-fluoro-3-methylbenzene |

| Hydrocarboxylation | 1-(ethynyl)-2-chloro-6-fluoro-3-methylbenzene | CO, Ethanol | PdCl₂(PPh₃)₂, CuI | Ethyl 2-chloro-6-fluoro-3-methylcinnamate |

This table summarizes potential palladium-catalyzed routes to the cinnamic acid core structure.

Investigation of Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, modern synthetic methodologies aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency. nih.gov These principles can be applied to the synthesis of this compound.

Solvent-free reactions, or mechanochemistry, represent a significant advancement in green synthesis. dergipark.org.trdergipark.org.tr For example, the HWE olefination step can be performed under solvent-free conditions by grinding the aldehyde, phosphonate reagent, and a solid base (like potassium tert-butoxide) in a mortar and pestle. tandfonline.com This technique, sometimes referred to as "grindstone chemistry," can dramatically reduce reaction times and eliminate the need for volatile organic solvents. dergipark.org.trtandfonline.com

The use of energy sources like microwave irradiation can also accelerate reactions, often leading to higher yields and cleaner product formation in shorter timeframes compared to conventional heating. dergipark.org.trjddhs.com A microwave-assisted Heck reaction or HWE reaction could be employed in the synthesis of the target molecule, reducing energy consumption and potentially minimizing side reactions. jddhs.com

Furthermore, using water as a solvent where possible, or employing catalytic systems that are stable and recyclable in aqueous media, aligns with green chemistry goals. asianpubs.orgbepls.com

| Green Chemistry Technique | Applied to Reaction Step | Advantages | Reference |

| Solvent-Free Grinding (Mechanochemistry) | Horner-Wadsworth-Emmons | Reduces solvent waste, faster reaction times, operational simplicity. | dergipark.org.trtandfonline.com |

| Microwave Irradiation | Heck Reaction / HWE | Increased reaction rates, improved yields, energy efficiency. | dergipark.org.trjddhs.com |

| Aqueous Media Reactions | Heck Reaction | Eliminates hazardous organic solvents, facilitates catalyst recycling. | asianpubs.orgbepls.com |

This table highlights green chemistry approaches that could be implemented in the synthesis of this compound.

Despite a comprehensive search for advanced synthetic methodologies and mechanistic studies specifically concerning this compound, no dedicated research articles, patents, or detailed experimental data for this particular compound were found. General synthetic routes for cinnamic acids, such as the Perkin, Knoevenagel, and Heck reactions, provide a theoretical framework for its potential synthesis. However, the absence of specific literature for this compound prevents a detailed discussion of its synthesis and the mechanistic pathways involved.

The electronic and steric effects of the chloro, fluoro, and methyl substituents on the aromatic ring are expected to significantly influence the reactivity of the precursor aldehyde and the stability of reaction intermediates. A detailed mechanistic understanding would require experimental data, such as kinetic studies and spectroscopic analysis of intermediates, which are not available in the public domain for this specific compound.

Therefore, this article cannot provide the requested in-depth analysis of "" and its "Mechanistic Studies of Key Synthetic Steps and Reaction Pathways" due to the lack of specific scientific literature on this compound.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Chloro 6 Methyl 3 Fluorocinnamic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

No experimental ¹H, ¹³C, or ¹⁹F NMR data, including chemical shifts (δ), coupling constants (J), or signal assignments, could be located for 2-chloro-6-fluoro-3-methylcinnamic acid in the available scientific literature.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis and Intermolecular Interactions

Specific FT-IR and Raman spectra, or tables of vibrational frequencies for the characteristic functional groups of this compound, are not available in published research.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., Electrospray Ionization (ESI) Quadrupole Time-of-Flight (Q-TOF) MS)

While the nominal molecular weight is known, detailed mass spectrometry analysis, including specific fragmentation patterns under techniques like ESI-Q-TOF MS, has not been documented for this compound.

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing Analysis

There is no evidence of single-crystal X-ray diffraction studies on this compound. Therefore, information regarding its crystal system, space group, unit cell dimensions, and intermolecular interactions in the solid state is not available.

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS))

Specific, validated HPLC or GC-MS methods for the analysis of this compound, including details on columns, mobile phases, or retention times, are not described in the accessible literature.

Theoretical and Computational Chemistry Investigations of 2 Chloro 6 Fluoro 3 Methylcinnamic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and preferred three-dimensional arrangement (conformation) of molecules. Methods like B3LYP and B3PW91 are widely employed for this purpose.

For a molecule such as 2-Chloro-6-fluoro-3-methylcinnamic acid, DFT calculations would begin by optimizing the molecular geometry to find the most stable, lowest-energy conformation. These calculations can accurately predict bond lengths, bond angles, and dihedral angles. Studies on similar heterocyclic compounds have demonstrated that geometries predicted by DFT methods, such as B3LYP with a 6-311G basis set, can effectively reproduce structural parameters obtained from experimental techniques like X-ray diffraction researchgate.net.

The electronic properties can also be thoroughly investigated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic reactivity and charge transfer capabilities researchgate.net. The HOMO-LUMO energy gap is a crucial parameter for assessing molecular stability. Furthermore, Natural Bond Orbital (NBO) analysis can be performed to study charge delocalization and hyperconjugative interactions within the molecule nih.gov. A molecular electrostatic potential (MEP) map can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Table 1: Illustrative Geometrical Parameters Calculated by DFT This table provides an example of typical bond lengths and angles that could be determined for this compound using DFT calculations.

| Parameter | Atom Pair/Trio | Calculated Value (Example) |

|---|---|---|

| Bond Length | C=C (alkene) | 1.34 Å |

| Bond Length | C-Cl | 1.75 Å |

| Bond Length | C-F | 1.36 Å |

| Bond Angle | C-C=C (alkene) | 120.5° |

| Dihedral Angle | C(ring)-C(ring)-C=C | 178.0° |

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide a detailed understanding of its conformational flexibility and behavior in a solution, which is crucial for predicting its interactions in a biological environment.

By simulating the molecule in a solvent box (e.g., water), researchers can observe how the molecule rotates, flexes, and interacts with solvent molecules. This allows for the exploration of the entire conformational landscape, identifying different stable and metastable conformers and the energy barriers between them. The analysis of these simulations can reveal the most populated conformations in solution, which may differ from the lowest-energy structure in a vacuum due to solvent interactions. Studies on related cinnamic acid derivatives have used molecular simulations to understand dissolution behavior by analyzing interactions between the solute and various organic solvents researchgate.net.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, primarily DFT, are highly effective in predicting spectroscopic parameters, which can be used to interpret and verify experimental data. For this compound, theoretical vibrational spectra (Infrared and Raman) can be calculated nih.gov.

The process involves performing a frequency calculation on the optimized molecular geometry. The resulting vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional movements of different functional groups. In studies of similar molecules like 2-chloroquinoline-3-carboxaldehyde, the B3LYP method with the 6–311++G(d,p) basis set has been used to calculate vibrational frequencies, which are then compared with experimental FT-IR and FT-Raman spectra nih.gov. A scaling factor is often applied to the calculated frequencies to correct for approximations in the computational method and achieve better agreement with experimental results nih.gov.

Table 2: Example of Predicted Vibrational Frequencies (DFT/B3LYP) This table illustrates how computational methods can predict vibrational frequencies and their corresponding assignments for a molecule like this compound.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| O-H stretch | ~3500 | Carboxylic acid hydroxyl group |

| C=O stretch | ~1720 | Carboxylic acid carbonyl group |

| C=C stretch | ~1630 | Alkene group |

| C-Cl stretch | ~750 | Chloro group on aromatic ring |

| C-F stretch | ~1100 | Fluoro group on aromatic ring |

Crystal Structure Prediction and Polymorphism Studies

Crystal structure prediction (CSP) is a computational technique used to identify possible crystalline arrangements (polymorphs) of a molecule from its chemical diagram alone. Cinnamic acid and its derivatives are well-known for exhibiting polymorphism, where a single compound can crystallize into multiple different solid-state forms with distinct physical properties acs.orgresearchgate.net.

CSP studies for this compound would involve generating a multitude of hypothetical crystal structures and ranking them based on their lattice energies. This can reveal a landscape of energetically competitive crystal packing motifs acs.org. Such studies are crucial as polymorphism can significantly impact a substance's solubility, stability, and bioavailability. Research on fluorinated cinnamalmalononitrile derivatives has shown that fluorination can enable polymorphism, which in turn controls the material's photochemical reactivity acs.org. By understanding the potential polymorphs, it may be possible to control crystallization conditions to isolate a desired form acs.org.

Computational Studies on Intermolecular Interactions and Hydrogen Bonding Networks

The stability of a crystal structure is determined by the network of intermolecular interactions. Computational methods can be used to analyze and quantify these interactions in the predicted polymorphs of this compound.

Molecular Docking and Binding Interaction Analyses for Ligand-Receptor Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level nih.gov.

For this compound, molecular docking could be used to investigate its potential as an inhibitor for various enzymes or a ligand for different receptors. The process involves preparing the 3D structures of both the ligand and the target protein. A docking program, such as AutoDock, then samples a large number of possible binding poses and scores them based on a scoring function, which estimates the binding affinity (often expressed as binding energy in kcal/mol) nih.govinnovareacademics.in.

The results of a docking simulation provide insights into:

Binding Affinity : A lower binding energy suggests a higher affinity between the ligand and the receptor nih.gov.

Binding Pose : The specific orientation of the ligand within the receptor's active site.

Key Interactions : Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand, stabilizing the complex nih.gov.

Studies on other cinnamic acid derivatives have used docking to explore their potential as anticancer agents or antidiabetic compounds by analyzing their interactions with target proteins like growth factor receptors or the insulin receptor nih.govinnovareacademics.in.

Table 3: Illustrative Molecular Docking Results This table shows hypothetical docking results for this compound against a generic protein kinase, demonstrating the type of data obtained from such a study.

| Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (µM) | Interacting Amino Acid Residues (Example) |

|---|---|---|---|

| Protein Kinase XYZ | -8.5 | 1.5 | LYS78, GLU95, LEU150 |

Reactivity and Reaction Pathways of 2 Chloro 6 Fluoro 3 Methylcinnamic Acid and Its Derivatives

Photoreactivity in the Solid State: Dimerization and Cycloaddition Reactions

The photodimerization of cinnamic acids in the solid state is a well-established photochemical reaction that yields cyclobutane (B1203170) derivatives, often with high regio- and stereoselectivity. This [2+2] cycloaddition is of significant interest for the synthesis of complex molecules, including natural products and biologically active compounds. In the solution phase, the reaction is often inefficient due to competing E/Z (cis-trans) photoisomerization.

Recent advancements provide a method for controlled homo- and heterodimerization of cinnamic acid derivatives in the solid state using a covalent template molecule such as 1,8-naphthalenediol. chemmethod.com This template-directed approach ensures that the alkene groups of the cinnamic acid derivatives are aligned in parallel and at an appropriate distance, facilitating the [2+2] cycloaddition under UV light to give β-truxinic acid derivatives in high yields as single diastereomers. chemmethod.com This solvent-free method represents a significant contribution to green chemistry, as the template can be recovered and reused. chemmethod.com

The nature and position of substituents on the phenyl ring profoundly impact the kinetics and outcome of solid-state photodimerization reactions. Substituents influence the electronic properties of the molecule and, crucially, dictate how the molecules pack in the crystal lattice.

For 2-Chloro-6-fluoro-3-methylcinnamic acid, the combined effects of the substituents would be complex:

Halogens (Chloro and Fluoro): These electron-withdrawing groups can influence the electronic distribution of the π-system. Studies on halogenated cinnamic acids have shown varied effects on reaction rates. asianpubs.org For instance, in one study of bromo-substituted cinnamic acids, the para-substituted derivative exhibited the fastest reaction rate. asianpubs.orgresearchgate.net

Methyl Group: This electron-donating group also adds steric bulk, which can significantly alter crystal packing and, consequently, photoreactivity.

The interplay of these electronic and steric factors determines the rate of reaction and the specific stereochemistry of the resulting cyclobutane (truxinic or truxillic acid derivatives). Research has shown that factors such as the angle between reacting double bonds and the degree of molecular reorientation required for the reaction are critical in determining the photoreaction rate. asianpubs.orgresearchgate.net

| Substituent Type | General Influence on Photodimerization | Expected Impact on this compound |

| Halogens (F, Cl) | Electron-withdrawing; can alter π-orbital overlap and intermolecular interactions (e.g., halogen bonding). Affects reaction kinetics. | The chloro and fluoro groups will modulate the electron density of the alkene and influence crystal packing through dipole-dipole or halogen bonding interactions, affecting reaction rates. |

| Alkyl (Methyl) | Electron-donating and sterically bulky; can direct crystal packing and influence the proximity of reactive double bonds. | The methyl group's steric hindrance and electronic contribution will play a key role in determining the specific crystal polymorph that forms, thereby controlling its photoreactivity. |

The outcome of solid-state photoreactions is governed by the spatial arrangement of molecules in the crystal lattice, a principle known as topochemistry. According to Schmidt's criteria for [2+2] cycloadditions, the reacting double bonds must be parallel and separated by a distance of approximately 3.5–4.2 Å for the reaction to proceed. rsc.orgresearchgate.net

The specific crystal structure, or polymorph, determines the reactivity:

α-type packing: Molecules are related by a center of inversion, leading to the formation of α-truxillic acid derivatives (centrosymmetric).

β-type packing: Molecules are related by translation, resulting in the formation of β-truxinic acid derivatives (mirror-symmetric).

γ-type packing: Molecules are packed in a way where the double bonds are too far apart (> 4.2 Å), rendering the crystal photostable. researchgate.net

Different polymorphs of the same compound can exhibit dramatically different photochemical behaviors. asianpubs.orgresearchgate.net For this compound, identifying its stable crystal polymorph(s) would be essential to predict its solid-state reactivity. The reaction can often proceed as a single-crystal-to-single-crystal (SCSC) transformation, where the macroscopic integrity of the crystal is maintained throughout the dimerization process. chemmethod.comreddit.com

| Crystal Packing Type | Molecular Arrangement | Photochemical Outcome |

| α-type | Parallel double bonds (< 4.2 Å apart), centrosymmetrically related. | Dimerization to form α-truxillic acid derivatives. |

| β-type | Parallel double bonds (< 4.2 Å apart), related by a translation axis. | Dimerization to form β-truxinic acid derivatives. |

| γ-type | Double bonds are not parallel or are > 4.2 Å apart. | Photochemically unreactive. |

Functional Group Transformations and Derivatization Strategies

The carboxylic acid functionality of this compound is a versatile handle for a variety of chemical transformations.

Esterification: The carboxylic acid can be readily converted to its corresponding esters through reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. For instance, dicyclohexylcarbodiimide (B1669883) (DCC) has been used to mediate the formation of cinnamate (B1238496) esters. embibe.com This derivatization is not only a common synthetic step but can also be used to create precursors for further reactions, such as template-directed photodimerizations. embibe.com

Amidation: Reaction with amines, typically facilitated by peptide coupling reagents like DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), yields the corresponding amides. Alternatively, the carboxylic acid can be converted to a more reactive acid chloride (using, for example, thionyl chloride) which then readily reacts with an amine to form the amide.

The alkene and carboxylic acid groups can be selectively or fully reduced depending on the reagents and conditions employed.

Reduction of the Alkene: Catalytic hydrogenation is a standard method to reduce the carbon-carbon double bond. Using catalysts like palladium on carbon (Pd/C) or rhodium complexes with a hydrogen source (e.g., H₂ gas or formic acid) selectively reduces the alkene, leaving the carboxylic acid and the aromatic ring intact. chemmethod.comresearchgate.net This would convert this compound into 3-(2-chloro-6-fluoro-3-methylphenyl)propanoic acid.

Reduction of the Carboxylic Acid: Reducing a carboxylic acid requires more powerful reducing agents. While challenging to achieve selectively in the presence of a C=C double bond, certain catalysts like Ru-Sn/Al₂O₃ have shown activity for reducing the -COOH group to a primary alcohol (-CH₂OH), although selectivity can be low. asianpubs.orgresearchgate.net

Complete Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both the carboxylic acid and the conjugated double bond. embibe.comquora.comquora.com Treatment of a cinnamic acid derivative with LiAlH₄ typically yields the corresponding 3-phenylpropan-1-ol. In this case, the product would be 3-(2-chloro-6-fluoro-3-methylphenyl)propan-1-ol.

| Reagent/Catalyst | Functional Group Targeted | Expected Product |

| H₂/Pd-C or Rh-catalyst | C=C double bond | 3-(2-chloro-6-fluoro-3-methylphenyl)propanoic acid |

| LiAlH₄ | C=C double bond and COOH group | 3-(2-chloro-6-fluoro-3-methylphenyl)propan-1-ol |

| Ru-Sn/Al₂O₃ | COOH group (can be non-selective) | (E)-3-(2-chloro-6-fluoro-3-methylphenyl)prop-2-en-1-ol |

Reactions with Organometallic Reagents for Further Functionalization

The direct reaction of organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, with the carboxylic acid is not productive for C-C bond formation, as the acidic proton of the carboxyl group will simply quench the reagent. Therefore, the acid must first be converted to a derivative like an ester or an acid chloride.

Reaction with Esters: A methyl or ethyl ester of this compound will react with two equivalents of a Grignard or organolithium reagent. The first equivalent adds via nucleophilic acyl substitution, forming a ketone intermediate, which is then immediately attacked by the second equivalent to yield a tertiary alcohol after acidic workup.

Reaction with Acid Chlorides: Acid chlorides are highly reactive and also typically react with two equivalents of a Grignard reagent to form a tertiary alcohol. However, by using less reactive organometallic reagents like Gilman reagents (lithium dialkylcuprates, R₂CuLi), the reaction can be stopped at the ketone stage. Gilman reagents will react with the acid chloride via nucleophilic acyl substitution to produce a ketone but are generally unreactive towards the ketone product, allowing for its isolation.

Design and Synthesis of Analogues and Conjugates of 2 Chloro 6 Fluoro 3 Methylcinnamic Acid

Rational Design of Derivatives Based on Observed Structure-Activity Relationships (SAR)

No published SAR studies specifically for 2-Chloro-6-fluoro-3-methylcinnamic acid were found.

Synthetic Routes to Amide, Ester, Acylsemicarbazide, and Hybrid Conjugates

While general methods for the synthesis of cinnamic acid amides, esters, and other derivatives are well-established, specific examples and detailed synthetic protocols for conjugates of this compound are not described in the available literature.

Stereochemical Considerations in Derivative Synthesis

Information regarding the stereochemical aspects of synthesizing derivatives from this compound, including the control and influence of E/Z isomers of the alkene, is not available.

Bioisosteric Modifications of the Cinnamic Acid Scaffold

There is no specific information on bioisosteric modifications that have been explored for the this compound scaffold to improve its physicochemical or pharmacological properties.

Investigation of Structure Activity Relationships Sar for 2 Chloro 6 Fluoro 3 Methylcinnamic Acid Derivatives in Academic Biological Research Contexts

Methodologies for In Vitro Biological Screening of Cinnamic Acid Derivatives

In vitro biological screening is a fundamental step in evaluating the therapeutic potential of newly synthesized compounds. For cinnamic acid derivatives, a variety of assays are employed to determine their biological activities.

A common initial screening method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay , which is used to assess the cytotoxicity of compounds against various cell lines. mdpi.com This colorimetric assay measures the metabolic activity of cells, providing an indication of cell viability and proliferation. For instance, the cytotoxic effects of novel cinnamic acid derivatives have been evaluated against human lung cancer cell lines (A-549). biointerfaceresearch.comresearchgate.net

Another key screening approach involves antimicrobial susceptibility testing . The minimum inhibitory concentration (MIC) is a standard metric determined using methods like broth microdilution to quantify the lowest concentration of a compound that inhibits the visible growth of a microorganism. nih.gov The antimicrobial activity of cinnamic acid derivatives is often tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungal species. mdpi.com

For assessing antioxidant potential, DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are widely utilized. mdpi.comnih.gov These spectrophotometric methods measure the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable free radicals. cell.com

Enzyme inhibition assays are also critical in the screening process. For example, the inhibitory effects of cinnamic acid derivatives on enzymes like cyclooxygenase (COX) and protein tyrosine phosphatases (PTPs) are investigated to understand their anti-inflammatory and other therapeutic potentials. nih.govnih.gov

Influence of Halogen and Methyl Substituents on Molecular Interactions within Biological Systems

The presence and position of halogen and methyl substituents on the cinnamic acid scaffold play a pivotal role in modulating the biological activity of the derivatives. These groups influence the compound's electronic properties, lipophilicity, and steric profile, which in turn affect its interactions with biological targets.

Halogen substituents , such as chlorine and fluorine, are known to enhance the biological activity of many compounds. The introduction of a halogen can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. For example, the presence of a chloro group on the phenyl ring of cinnamic acid derivatives has been shown to enhance antibacterial activity. nih.gov Specifically, a para-substituted chloro-compound was found to be more active than an ortho-substituted one, suggesting that the position of the substituent is critical. nih.gov Similarly, fluoro-substitutions have been reported to favor anti-tuberculosis activity. nih.gov The electronic effects of halogens can also influence interactions with target proteins, for instance, through the formation of halogen bonds.

Methyl substituents can also significantly impact biological activity. The addition of a methyl group can increase lipophilicity and introduce steric bulk, which can either enhance or hinder binding to a biological target. The position of the methyl group is crucial; for instance, research on synthetic cinnamic acid derivatives has shown that the substitution pattern on the aryl ring influences their antioxidant and anti-inflammatory properties. nih.gov

The interplay between halogen and methyl groups can lead to synergistic effects on biological activity. The specific substitution pattern of 2-chloro-6-fluoro-3-methylcinnamic acid, with its combination of electron-withdrawing halogens and an electron-donating methyl group, creates a unique electronic and steric environment that likely dictates its specific interactions with biological macromolecules.

Comparative Analysis of Biological Activities Across Substituted Cinnamic Acids

The biological activities of cinnamic acid derivatives are highly dependent on the nature and position of substituents on the aromatic ring. nih.gov Comparative analyses across a range of substituted cinnamic acids are essential for elucidating SAR and identifying key structural features for desired biological effects.

| Compound | Substitution Pattern | Primary Biological Activity Noted |

| This compound | 2-Chloro, 6-fluoro, 3-methyl | (Hypothetical) Potentially enhanced antimicrobial or anticancer activity due to combined electronic and steric effects of substituents. |

| p-Coumaric acid | 4-hydroxy | Significant antimicrobial activity. nih.gov |

| Ferulic acid | 4-hydroxy, 3-methoxy | Antioxidant and anticancer properties. nih.gov |

| Caffeic acid | 3,4-dihydroxy | Strong antioxidant and anticancer activities. researchgate.net |

| 4-Chlorocinnamic acid | 4-chloro | Enhanced antibacterial activity. nih.gov |

Antimicrobial Activity Research Methodologies (e.g., against Gram-positive and Gram-negative bacteria, fungi, biofilm formation)

The investigation of the antimicrobial properties of cinnamic acid derivatives involves a range of established methodologies.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays: The broth microdilution method is a standard technique to determine the MIC of a compound against various bacterial and fungal strains. nih.gov Serial dilutions of the test compound are prepared in a liquid growth medium in microtiter plates, which are then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration that prevents visible growth after a defined incubation period. To determine the MBC, aliquots from the wells showing no growth are subcultured onto agar plates. The MBC is the lowest concentration that results in a significant reduction in the number of viable cells.

Agar Diffusion Method: This method, including the disk diffusion and well diffusion assays, provides a qualitative or semi-quantitative assessment of antimicrobial activity. A filter paper disk or an agar well impregnated with the test compound is placed on an agar plate uniformly inoculated with the target microorganism. The formation of a clear zone of inhibition around the disk or well indicates antimicrobial activity, and the diameter of this zone is proportional to the potency of the compound.

Biofilm Inhibition and Eradication Assays: The ability of cinnamic acid derivatives to interfere with biofilm formation is a critical area of research, as biofilms contribute to persistent infections. These assays typically involve growing bacteria in microtiter plates under conditions that promote biofilm formation. The effect of the test compound on biofilm formation can be quantified by staining the adherent biofilm with a dye like crystal violet and measuring the absorbance. To assess the eradication of pre-formed biofilms, the compound is added to established biofilms, and the viability of the remaining cells is determined. For instance, certain cinnamamide derivatives have been evaluated for their ability to inhibit biofilm formation by Staphylococcus species. mdpi.com

Anticancer Activity Research Methodologies (e.g., in vitro assays against various cancer cell lines)

The evaluation of the anticancer potential of cinnamic acid derivatives relies on a variety of in vitro assays using different cancer cell lines.

Cell Viability and Cytotoxicity Assays: The MTT assay is a widely used method to screen for the cytotoxic effects of compounds on cancer cell lines. biointerfaceresearch.comresearchgate.net Other similar assays include the XTT, MTS, and WST-1 assays, all of which measure the metabolic activity of viable cells. The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.

Clonogenic Assay: This assay assesses the ability of a single cancer cell to undergo unlimited division and form a colony. It is a measure of the long-term cytotoxic or cytostatic effects of a compound. Cancer cells are treated with the test compound for a specific period, after which they are plated at a low density and allowed to form colonies. The number and size of the colonies are then compared to untreated controls to determine the compound's effect on cell survival and proliferation.

Apoptosis Assays: To determine if a compound induces programmed cell death (apoptosis), various assays can be employed. The Annexin V-FITC/Propidium Iodide (PI) staining assay, analyzed by flow cytometry, can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Another common method is the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation, a hallmark of apoptosis.

Cell Cycle Analysis: Flow cytometry analysis of cells stained with a DNA-binding dye like propidium iodide can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This analysis can determine if a compound induces cell cycle arrest at a specific phase, which is a common mechanism of action for many anticancer drugs.

Antioxidant Activity Research Methodologies (e.g., DPPH and ABTS assays)

The antioxidant capacity of cinnamic acid derivatives is commonly evaluated using spectrophotometric assays that measure the scavenging of stable free radicals.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. cell.com The decrease in absorbance at a specific wavelength (around 517 nm) is measured spectrophotometrically. cell.com The antioxidant activity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: In this assay, the ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. cell.com The pre-formed radical has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form, and the decrease in absorbance at a specific wavelength (around 734 nm) is measured. cell.com The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.

These assays are often performed under standardized conditions to allow for the comparison of results between different studies. mdpi.com The structure-activity relationships derived from these assays indicate that the number and position of hydroxyl and methoxy groups on the aromatic ring significantly influence the antioxidant capacity of cinnamic acid derivatives. cell.comnih.gov

Future Research Directions and Applications in Advanced Chemical Science

Development of Novel and Efficient Synthetic Routes to Substituted Cinnamic Acids

While classic methods for cinnamic acid synthesis, such as the Perkin reaction, Knoevenagel condensation, and Wittig reaction, provide foundational routes, future research will likely focus on the development of more efficient, sustainable, and regioselective synthetic strategies for producing highly substituted cinnamic acids like 2-Chloro-6-fluoro-3-methylcinnamic acid.

Key areas for advancement include:

Palladium-Catalyzed Cross-Coupling Reactions: The Heck reaction, which couples aryl halides with alkenes, stands out as a powerful tool for the synthesis of cinnamic acid derivatives. Future work could focus on optimizing catalyst systems, including the use of more efficient phosphine ligands or N-heterocyclic carbene (NHC) ligands, to improve yields and facilitate the reaction under milder conditions. The use of solid-supported catalysts could also be explored to simplify purification and catalyst recycling, aligning with the principles of green chemistry.

Direct C-H Arylation: Emerging techniques in C-H activation and arylation offer a more atom-economical approach by directly coupling arenes with acrylic acid or its derivatives. Research in this area would aim to develop catalyst systems that can selectively activate the C-H bonds of substituted benzenes, such as 1-chloro-3-fluoro-2-methylbenzene, for reaction with acrylates.

Flow Chemistry and Process Optimization: The implementation of continuous flow technologies for the synthesis of substituted cinnamic acids can offer significant advantages in terms of reaction control, scalability, and safety. Future studies could focus on designing and optimizing flow reactors for key synthetic steps, potentially leading to higher throughput and more consistent product quality.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Method | General Reactants | Potential Advantages | Potential Challenges for this compound |

| Knoevenagel Condensation | Substituted benzaldehyde, Malonic acid | Mild reaction conditions, good yields. | Availability of 2-chloro-6-fluoro-3-methylbenzaldehyde (B9777). |

| Perkin Reaction | Substituted benzaldehyde, Acetic anhydride | One-pot synthesis. | Requires high temperatures, potential for side reactions. |

| Wittig Reaction | Substituted benzaldehyde, Phosphonium (B103445) ylide | High stereoselectivity for the trans-isomer. | Stoichiometric use of phosphine reagent. |

| Heck Coupling | Substituted aryl halide, Acrylic acid | High functional group tolerance. | Catalyst cost and removal, regioselectivity with polysubstituted arenes. |

Exploration of New Reactivity Patterns and Unconventional Transformations for this compound

The electronic and steric environment of this compound suggests a rich and underexplored reactivity profile. Future research can delve into unconventional transformations that leverage its unique substitution pattern.

Asymmetric Catalysis: The development of catalytic asymmetric reactions targeting the double bond of this compound could lead to the synthesis of chiral building blocks with high enantiomeric purity. This includes asymmetric hydrogenation, dihydroxylation, and epoxidation, which would provide access to a range of valuable chiral synthons.

Photochemical and Radical Reactions: The electron-deficient nature of the aromatic ring and the presence of the acrylic acid moiety make this compound a candidate for photochemical [2+2] cycloaddition reactions, potentially leading to novel cyclobutane (B1203170) structures. Furthermore, exploring its behavior in radical addition and cyclization reactions could unveil new synthetic pathways to complex molecular architectures.

Decarboxylative Functionalization: The carboxylic acid group can serve as a handle for decarboxylative cross-coupling reactions. Future investigations could explore the use of photoredox catalysis or transition metal catalysis to achieve novel C-C and C-heteroatom bond formations at the vinylic position following decarboxylation.

Advanced Materials Science Applications Derived from Precisely Substituted Cinnamic Acid Structures

The incorporation of this compound into polymeric and molecular materials offers exciting prospects for the development of advanced functional materials.

High-Performance Polymers: The rigid, substituted aromatic core of this cinnamic acid derivative can be exploited to synthesize high-performance polymers with enhanced thermal stability, mechanical strength, and specific optical properties. Its incorporation into polyesters, polyamides, and polyimides could lead to materials suitable for demanding applications in aerospace, electronics, and automotive industries. The presence of halogen atoms may also impart flame-retardant properties.

Photosensitive Materials: Cinnamic acid and its derivatives are well-known for their use in photosensitive polymers, where the double bond undergoes [2+2] cycloaddition upon exposure to UV light, leading to cross-linking. The specific substitution pattern of this compound could influence the photosensitivity and the properties of the resulting cross-linked materials, making it a candidate for applications in photolithography and data storage.

Nonlinear Optical (NLO) Materials: The push-pull electronic nature of the substituted aromatic ring, although not strongly pronounced in this specific molecule, suggests that further functionalization could lead to molecules with significant NLO properties. Future research could focus on introducing strong electron-donating groups to create highly polarizable structures suitable for applications in optical communications and data processing.

Potential applications in materials science are summarized in Table 2.

| Material Class | Potential Role of this compound | Desired Properties |

| High-Performance Polymers | Monomer for polyesters, polyamides, etc. | High thermal stability, mechanical strength, flame retardancy. |

| Photosensitive Polymers | Photo-crosslinkable moiety. | Tunable photosensitivity, high resolution in photolithography. |

| Nonlinear Optical Materials | Core structure for further functionalization. | High second-order NLO response, thermal stability. |

Interdisciplinary Research Integrating Chemical Synthesis, Advanced Spectroscopic Techniques, Computational Modeling, and Mechanistic Biological Systems Analysis

A holistic understanding of the potential of this compound and its derivatives can be achieved through a multidisciplinary approach that combines synthetic chemistry with advanced analytical and computational tools, as well as biological evaluation.

Advanced Spectroscopic Analysis: A detailed spectroscopic characterization using techniques such as 2D NMR, solid-state NMR, and advanced mass spectrometry will be crucial to unequivocally determine the structure and stereochemistry of new derivatives and materials. Time-resolved spectroscopy can provide insights into the dynamics of photochemical processes.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict the reactivity, spectroscopic properties, and electronic structure of this compound and its derivatives. scielo.brresearchgate.netnih.govnih.govresearchgate.net Molecular dynamics simulations can be used to model the behavior of polymers and other materials derived from this compound, providing valuable information on their structure-property relationships.

Mechanistic Biological Studies: While this article does not focus on therapeutic applications, the structural similarity of cinnamic acids to various biologically active molecules warrants investigation into the potential biological effects of this compound. nih.govmdpi.comresearchgate.netdntb.gov.uanih.gov Interdisciplinary research involving biochemists and molecular biologists could explore its interactions with biological targets, with a focus on understanding the mechanistic basis of any observed activity. This could lead to the identification of new lead compounds for drug discovery or valuable tool compounds for chemical biology research.

The integration of these diverse research areas will be instrumental in unlocking the full scientific and technological potential of this compound and its derivatives, paving the way for innovations in chemical synthesis, materials science, and beyond.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.